tert-Butyl 4-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)piperazine-1-carboxylate
Overview
Description
“tert-Butyl 4-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 1951444-93-1 . It has a molecular weight of 294.4 . The compound is stored at room temperature and has a physical form of a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H26N4O2/c1-12-13 (10-17 (5)16-12)11-18-6-8-19 (9-7-18)14 (20)21-15 (2,3)4/h10H,6-9,11H2,1-5H3
. This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical and Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It is stored at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
- Richter et al. (2009) reported the synthesis of a related compound, demonstrating its structural features through X-ray crystallography. The study offers insights into the molecular configuration and spatial arrangement of the molecule, essential for understanding its potential applications (Richter, Kath, Rheingold, DiPasquale, & Yanovsky, 2009).
- Sanjeevarayappa et al. (2015) conducted a study on a similar compound, focusing on its synthesis, characterization, and X-ray diffraction studies. This research adds to the understanding of the compound's molecular structure and potential chemical properties (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Biological Activity and Potential Applications
- Kong et al. (2016) synthesized a compound closely related to tert-Butyl 4-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)piperazine-1-carboxylate, highlighting its role as an intermediate in biologically active compounds like crizotinib. This implies potential applications in drug development and pharmacology (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
- Mekky & Sanad (2020) explored derivatives of a similar compound for their antibacterial and cytotoxic activities, suggesting potential uses in antimicrobial and cancer research (Mekky & Sanad, 2020).
Crystal Structure and Pharmaceutical Relevance
- Gumireddy et al. (2021) investigated a sterically congested piperazine derivative, which has relevance to the compound . The study's focus on the novel chemistry of the piperazine derivative underscores its potential pharmacological applications (Gumireddy, DeBoyace, Rupprecht, Gupta, Patel, Flaherty, & Wildfong, 2021).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 , which provide guidance on how to handle the compound safely.
Properties
IUPAC Name |
tert-butyl 4-[(1,3-dimethylpyrazol-4-yl)methyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2/c1-12-13(10-17(5)16-12)11-18-6-8-19(9-7-18)14(20)21-15(2,3)4/h10H,6-9,11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUWIEKWXBMKCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CCN(CC2)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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